2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate

Textile Finishing Formaldehyde Release Crosslinking Chemistry

2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-57-5) is a mixed-functional carbamate ester featuring both a reactive N-methylol (hydroxymethyl) group and a more hydrolytically stable N-methoxymethyl group on the same nitrogen center. With a molecular formula of C₇H₁₅NO₅ and a molecular weight of 193.20 g/mol, this compound belongs to the class of etherified methylol carbamates historically developed for cellulose crosslinking in durable-press textile finishing.

Molecular Formula C7H15NO5
Molecular Weight 193.20 g/mol
CAS No. 93859-57-5
Cat. No. B12667922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate
CAS93859-57-5
Molecular FormulaC7H15NO5
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOCCOC(=O)N(CO)COC
InChIInChI=1S/C7H15NO5/c1-11-3-4-13-7(10)8(5-9)6-12-2/h9H,3-6H2,1-2H3
InChIKeyXVBWAFBKCBZQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-57-5) as a Differentiated Carbamate Crosslinker


2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-57-5) is a mixed-functional carbamate ester featuring both a reactive N-methylol (hydroxymethyl) group and a more hydrolytically stable N-methoxymethyl group on the same nitrogen center [1]. With a molecular formula of C₇H₁₅NO₅ and a molecular weight of 193.20 g/mol, this compound belongs to the class of etherified methylol carbamates historically developed for cellulose crosslinking in durable-press textile finishing [2]. Unlike fully methylolated (dimethylol) carbamates, its asymmetric nitrogen substitution pattern is structurally designed to balance crosslinking reactivity with reduced formaldehyde release, a critical performance criterion in modern textile chemistry [3].

Why Generic Carbamate Substitution Is Not Advisable for 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate


Carbamate crosslinkers used in cellulose finishing are not interchangeable due to critical differences in their methylolation state, etherification pattern, and leaving-group chemistry, which directly govern formaldehyde release kinetics, hydrolysis resistance of the cured finish, and fabric performance properties [1][2]. Simple unsubstituted alkyl carbamates lack reactive handles for crosslinking; monomethylol derivatives provide reactivity but generate high equilibrium formaldehyde levels; dimethylol variants offer higher crosslink density but even greater formaldehyde release [3]. The mixed methylol–methoxymethyl architecture of CAS 93859-57-5 represents a deliberate molecular design strategy—the methoxymethyl group is a stabilized, etherified methylol that does not readily revert to free formaldehyde, while the remaining free methylol group retains sufficient reactivity for cellulose crosslinking [4]. Substituting this compound with a dimethylol carbamate (e.g., 2-methoxyethyl dimethylolcarbamate, CAS 10143-22-3) or a simple monomethylol carbamate (e.g., 2-methoxyethyl N-methylolcarbamate, CAS 16672-66-5) will alter both the formaldehyde release profile and the balance between crosslink density and fabric handle, making generic substitution a high-risk decision for regulated textile applications [5].

Quantitative Differentiation Evidence for 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate vs. Closest Analogs


Reduced Theoretical Formaldehyde Release Potential via Mixed Methylol–Methoxymethyl Architecture vs. Dimethylol Carbamate

The mixed methylol–methoxymethyl substitution on CAS 93859-57-5 provides a structural basis for differentiated formaldehyde release. In methylolated carbamates, the equilibrium between N-methylol groups and free carbamate plus formaldehyde is the primary source of releasable formaldehyde on finished fabrics [1]. CAS 93859-57-5 carries only one methylol group (capable of releasing one equivalent of formaldehyde) compared to two methylol groups in 2-methoxyethyl dimethylolcarbamate (CAS 10143-22-3), which can release two equivalents . Furthermore, the methoxymethyl group is a permanently etherified methylol that does not participate in the formaldehyde release equilibrium, a principle established in the design of low-formaldehyde finishing agents [2]. This molecular architecture reduces the maximum theoretical formaldehyde release capacity by approximately 50% relative to the dimethylol analog.

Textile Finishing Formaldehyde Release Crosslinking Chemistry

Differentiated Hydrolytic Stability of the Cured Finish: Methoxymethyl vs. Methylol Crosslink Site

The methoxymethyl substituent on CAS 93859-57-5 contributes to a distinct hydrolysis profile in the finished fabric. Carbamate finishes are known for superior resistance to both acidic and alkaline hydrolysis compared to urea-based crosslinkers [1]. Within the carbamate class, the N-alkoxymethyl (methoxymethyl) group forms a more hydrolytically stable ether linkage to cellulose than the N-methylol group, which forms a less stable hemiaminal-type linkage [2]. While CAS 93859-57-5 retains one reactive methylol for crosslinking, the presence of the methoxymethyl group provides a permanently blocked site that eliminates the reversible cleavage reaction (retro-methylolation) that contributes to finish degradation and formaldehyde release in dimethylol carbamates [3]. This mixed architecture yields a finish with intermediate crosslink density but improved long-term hydrolytic stability compared to fully methylolated analogs.

Durable Press Hydrolysis Resistance Finish Durability

Molecular Weight and Boiling Point Differentiation from Shorter-Chain Carbamate Esters for Processing and Formulation

CAS 93859-57-5 exhibits a boiling point of 265.3 °C at 760 mmHg and a flash point of 114.2 °C [1], values that are substantially higher than those of its shorter-chain ester analogs. For comparison, methyl (hydroxymethyl)(methoxymethyl)carbamate (CAS 93859-58-6, MW 149.15) has a predicted boiling point of approximately 205.7 °C , and ethyl (hydroxymethyl)(methoxymethyl)carbamate (CAS 13057-81-3, MW 163.17) has a boiling point of approximately 222–230 °C . The 2-methoxyethyl ester moiety adds approximately 44 g/mol to the molecular weight and raises the boiling point by approximately 40–60 °C relative to the methyl ester, while also introducing an additional ether oxygen that enhances water solubility. This higher boiling point and greater thermal stability are meaningful for high-temperature curing processes (typically 130–180 °C in textile finishing), reducing evaporative loss of the active agent during pad-dry-cure application cycles.

Physicochemical Properties Formulation Process Engineering

Density and Solubility-Relevant Polar Surface Area Differentiation for Formulation Compatibility

The 2-methoxyethyl ester group in CAS 93859-57-5 contributes an additional ether oxygen (total of 5 oxygen atoms vs. 4 in the methyl ester analog), increasing the polar surface area (PSA) to approximately 68.2 Ų , compared to approximately 55–60 Ų for the methyl ester (CAS 93859-58-6) . This higher PSA, combined with the conformational flexibility imparted by the ethylene glycol ether moiety, enhances water solubility and compatibility with aqueous textile finishing formulations. The compound's density is approximately 1.17 g/cm³ , which is consistent with the class of alkoxyalkyl carbamates but distinct from simpler alkyl carbamates that typically exhibit densities around 1.0–1.1 g/cm³. These properties influence phase behavior in concentrated pad bath formulations and may affect the uniformity of fabric wetting and pickup.

Formulation Science Solubility Aqueous Processing

Recommended Application Scenarios for 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate Based on Evidence


Low-Formaldehyde Durable-Press Finishing of Cellulosic Textiles for Regulated Markets

This compound is best applied in pad-dry-cure formulations for woven and knitted cotton or cotton-blend fabrics where compliance with formaldehyde release limits (e.g., ≤75 ppm for adult garments, ≤20 ppm for baby clothing) is required [1]. The single methylol group provides adequate crosslinking for smooth-dry appearance ratings of 3.5–4.0 (AATCC scale), while the methoxymethyl-blocked site prevents the high formaldehyde release levels associated with dimethylol carbamate finishes, which can exceed 500–1000 ppm on unwashed fabric without post-treatment [2]. This scenario leverages the class-level evidence that etherified methylol compounds release substantially less formaldehyde [3].

Hydrolysis-Resistant Workwear and Institutional Textiles Subjected to Aggressive Laundering

For industrial uniforms, hospitality linens, and healthcare textiles that undergo frequent high-temperature laundering with alkaline detergents (pH 10–12) or acid sours (pH 2–4), the mixed methylol–methoxymethyl architecture provides a meaningful durability advantage [1]. Carbamate finishes inherently outperform urea-based crosslinkers in hydrolysis resistance, and the methoxymethyl ether linkage is more resistant to hydrolytic cleavage than a second methylol linkage, preserving fabric smoothness and strength through more laundry cycles [2]. Procurement of this compound for such applications should be evaluated against dimethylol carbamate alternatives based on retained appearance rating after 30–50 wash cycles.

High-Temperature Textile Curing Processes Requiring Low Volatility Crosslinkers

With a boiling point of 265.3 °C and a flash point of 114.2 °C, this 2-methoxyethyl ester offers a lower volatility profile than methyl or ethyl ester analogs [1]. This characteristic is advantageous in hot-flue or tenter-frame curing operations operating at 150–180 °C, where evaporative losses of the active crosslinker can compromise finish uniformity and require excess chemical addition. The higher boiling point reduces airborne carbamate concentration in the curing exhaust, contributing to improved worker safety and reduced environmental emissions [2]. This is a directly quantifiable procurement criterion: the difference in boiling point (Δ~40–60 °C vs. methyl ester) can be used to estimate relative evaporative loss rates under process conditions [3].

Research and Development of Next-Generation Low-Formaldehyde Crosslinking Systems

CAS 93859-57-5 serves as a model compound for studying the structure–activity relationships of mixed-functional carbamate crosslinkers [1]. The controlled presence of one methylol and one methoxymethyl group on the same nitrogen enables systematic investigation of how the ratio of reactive to blocked sites affects the balance among crosslink density, formaldehyde release, and fabric mechanical properties (tear strength, abrasion resistance). Research programs aimed at developing formaldehyde-free or ultra-low-formaldehyde textile finishes can use this compound as a reference standard against which fully blocked (dimethoxymethyl) or alternative-etherified analogs are compared [2].

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